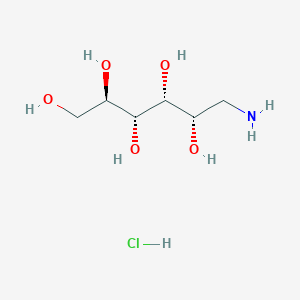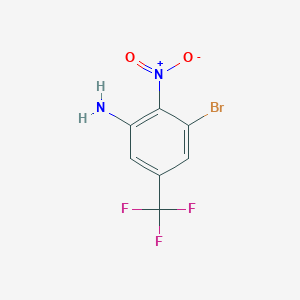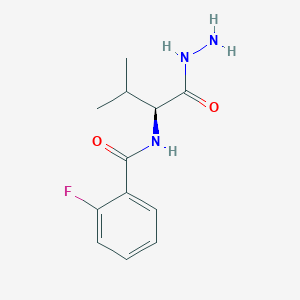![molecular formula C18H16O6 B12852688 Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate](/img/structure/B12852688.png)
Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate is an organic compound that belongs to the biphenyl family This compound consists of two benzene rings connected by a single bond, with three carboxylate groups and three methyl groups attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Functionalization: The biphenyl is functionalized by introducing carboxylate groups at the 2, 4, and 5 positions. This can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation.
Methylation: The final step involves the methylation of the carboxylate groups to form the trimethyl ester.
Industrial Production Methods
Industrial production of Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
化学反応の分析
Types of Reactions
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylate groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the carboxylate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
類似化合物との比較
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Similar structure but lacks the carboxylate groups.
3-(Chloromethyl)-2-methyl-1,1’-biphenyl: Contains a chloromethyl group instead of carboxylate groups.
Uniqueness
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate is unique due to the presence of three carboxylate groups, which impart distinct chemical properties and reactivity compared to other biphenyl derivatives. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C18H16O6 |
|---|---|
分子量 |
328.3 g/mol |
IUPAC名 |
trimethyl 5-phenylbenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C18H16O6/c1-22-16(19)13-10-15(18(21)24-3)14(17(20)23-2)9-12(13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChIキー |
SMCPGYPQFLRMGV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)
